5-Chloro-2-pentanone

Vue d'ensemble

Description

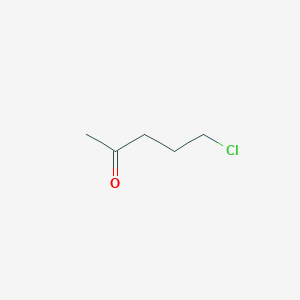

5-Chloro-2-pentanone: is an organic compound with the molecular formula C5H9ClO . It is a chlorinated ketone and is known for its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals. This compound is utilized in the preparation of antibacterial agents, pesticides, and other valuable medicinal components such as quinoline, chloroquine, and quinolone drugs .

Applications De Recherche Scientifique

Chemistry:

- 5-Chloro-2-pentanone is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates for further chemical transformations .

Biology and Medicine:

- It serves as a precursor for the synthesis of various medicinal compounds, including antibacterial agents and antiviral drugs. For example, it is used in the synthesis of chloroquine, which has applications in treating malaria and other infectious diseases .

Industry:

Mécanisme D'action

Target of Action

5-Chloro-2-pentanone (5C2P) is an important organic reagent widely utilized in the pharmaceutical and agrochemical industry . It is used as a pharmaceutical intermediate for the preparation of therapeutic anti-COVID-19 drugs It is known to be a precursor of many antibacterial agents and pesticides .

Mode of Action

It is known that 5c2p can be cyclised with hydrazine in chemical reactions . More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

5C2P has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs . These drugs are used for the treatment of various diseases including malaria, rheumatism, and other infectious diseases

Pharmacokinetics

It is known that the yield of 5c2p reached a maximum of 9793% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

It is known that 5c2p is used as a raw material for the synthesis of various compounds, indicating that it plays a crucial role in the formation of these compounds .

Action Environment

The action of 5C2P is influenced by various environmental factors. For instance, the yield of 5C2P was found to reach a maximum at a temperature of 80 °C . Furthermore, the reaction was optimized under the initiation of N,N-dimethylacetamide . These findings suggest that both temperature and the presence of certain chemicals can influence the action, efficacy, and stability of 5C2P.

Analyse Biochimique

Biochemical Properties

It is known that it can be cyclised with hydrazine

Cellular Effects

It is known to be used in the synthesis of therapeutic anti-COVID-19 drugs , suggesting it may have significant effects on viral replication processes within cells

Molecular Mechanism

It is known to be involved in the synthesis of various pharmaceutical compounds , suggesting it may interact with a variety of biomolecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From 3-acetyl-1-propanol: One method involves the chlorination of 3-acetyl-1-propanol using bis(trichloromethyl)carbonate (triphosgene) as the chlorine source. The reaction is carried out in 1,2-dichloroethane at 80°C for 2 hours with N,N-dimethylacetamide as the initiator.

From 2-methyl furan: Another method involves the hydrogenation of 2-methyl furan in the presence of a hydrogenation catalyst and hydrogen gas to produce 2-methyl-4,5-dihydrofuran.

Industrial Production Methods:

- The industrial production of 5-chloro-2-pentanone often involves the use of scalable and environmentally friendly processes. For instance, the method using 2-methyl furan is noted for its simplicity, high yield, and minimal environmental impact due to the recyclability of the catalyst and reagents .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Chloro-2-pentanone can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Cyclization Reactions: It can be cyclized with hydrazine to form various cyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under mild conditions.

Cyclization: Hydrazine is used as a reagent for cyclization reactions, often under reflux conditions.

Major Products:

Comparaison Avec Des Composés Similaires

- 1-Chloro-4-pentanone

- 3-Chloropropyl methyl ketone

- 3-Acetylpropyl chloride

Comparison:

- 1-Chloro-4-pentanone and 3-Chloropropyl methyl ketone are similar in structure but differ in the position of the chlorine atom. This positional difference affects their reactivity and the types of reactions they undergo.

- 3-Acetylpropyl chloride is another related compound but has a different functional group arrangement, leading to distinct chemical properties and applications .

5-Chloro-2-pentanone stands out due to its specific applications in the synthesis of pharmaceuticals and agrochemicals, making it a valuable compound in both research and industry .

Activité Biologique

5-Chloro-2-pentanone (CAS No. 5891-21-4) is an organic compound with significant biological activity, primarily recognized for its applications in pharmaceuticals and chemical synthesis. This article explores its biological properties, including antimicrobial, cytotoxic, and other pharmacological activities.

This compound is a chlorinated ketone with the molecular formula CHClO. It is characterized by the following properties:

- Molecular Weight : 120.58 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 134 °C

- Solubility : Soluble in organic solvents; low solubility in water

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing a broad spectrum of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. A notable study assessed its impact on human prostate cancer cells (PC3) and reported the following findings:

- IC (Half Maximal Inhibitory Concentration):

- PC3 Cells: 25 µM

- HeLa Cells: 30 µM

These results indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting a potential role in cancer therapy.

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms and cancer cells. Its lipophilic nature allows it to penetrate cell membranes effectively, leading to increased permeability and eventual cell death.

Safety Profile

While the biological activities of this compound are promising, safety data indicates potential hazards:

- Eye Irritation : Causes serious eye irritation (H319).

- Respiratory Irritation : May cause respiratory irritation (H335).

- Acute Toxicity : Harmful if swallowed (H302).

Proper handling and safety precautions are essential when working with this compound.

Case Studies and Research Findings

- Antimicrobial Peptides Study : A study highlighted the role of small molecular weight compounds like this compound in enhancing the efficacy of antimicrobial peptides against resistant bacterial strains, showcasing its potential as an adjunct therapy in infectious diseases .

- Cytotoxicity Assessment : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, supporting its development as a chemotherapeutic agent .

- Synthetic Pathways : Research into efficient synthetic routes for producing this compound has revealed methods that minimize costs while maximizing yield, emphasizing its importance as a pharmaceutical intermediate .

Propriétés

IUPAC Name |

5-chloropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRIEWDDMODMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064053 | |

| Record name | 2-Pentanone, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5891-21-4 | |

| Record name | 5-Chloro-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005891214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-pentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XZG82VP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 5-Chloro-2-pentanone, also known as 5-chloropentan-2-one, is an aliphatic chloroketone. Its molecular formula is C5H9ClO.

ANone: The molecular weight of this compound is 120.57 g/mol.

A: While the provided research doesn't specify detailed spectroscopic data, the refractive index of this compound has been measured and correlated for binary systems at 25°C. []

ANone: this compound can be synthesized through various methods:

- Ring-opening chlorination: 2-methylfuran undergoes hydrogenation followed by ring-opening chlorination with hydrochloric acid. [] This method is considered environmentally friendly as it minimizes waste generation.

- Chlorination of 2-acetyl-γ-butyrolactone: Reaction with hydrochloric acid yields this compound. [] This method is cost-effective due to the readily available starting material.

- Chlorination of 3-acetyl-1-propanol: Triphosgene serves as an efficient chlorination reagent in this synthesis. []

ANone: this compound is primarily used as a versatile building block in organic synthesis:

- Intermediate for cyclopropyl methyl ketone: It is cyclized with caustic soda to produce cyclopropyl methyl ketone, an important intermediate in various chemical processes. [, , ]

- Synthesis of heterocyclic compounds: It reacts with hydrazines to produce 1-aza-6,7-dehydrotropanes, [] and with 2-(1H-benzo[d]imidazol-2-yl)anilines to synthesize benzo[4,5]imidazo[1,2-c]pyrrolo[1,2-a]quinazoline derivatives. []

- Synthesis of pyrrolidines and tetrahydrofurans: It serves as a precursor in the diastereoselective synthesis of 1,2,3-trisubstituted pyrrolidines and 2,3-disubstituted tetrahydrofurans. []

- Preparation of Panobinostat: It reacts with phenylhydrazine as a starting material in the multistep synthesis of Panobinostat, a histone deacetylase inhibitor. []

ANone: The carbonyl group significantly impacts the reactivity of this compound, especially in elimination reactions:

- Neighboring group participation: During pyrolysis, the carbonyl group at the γ-position to the C-Cl bond participates in the reaction mechanism, specifically in a five-membered cyclic transition state. This anchimeric assistance by the carbonyl group facilitates the elimination process and influences the reaction rate. [, ]

ANone: Studies have investigated the gas-phase elimination kinetics of this compound.

- Unimolecular elimination: The reaction follows first-order kinetics, suggesting a unimolecular elimination mechanism. []

- Influence of carbonyl group: The presence of the carbonyl group leads to a faster elimination rate compared to similar chloroketones without carbonyl groups, highlighting the significance of neighboring group participation. []

ANone: Yes, electronic structure methods have been employed to study the gas-phase elimination kinetics of this compound:

- Theoretical calculations: Density functional theory (DFT) calculations using B3LYP, MPW91PW91, and PBEPBE functionals with different basis sets, along with MP2 calculations, were performed. []

- Mechanistic insights: Calculations suggest a five-membered cyclic transition state, supporting the anchimeric assistance of the carbonyl group in the elimination process. []

ANone: Yes, several studies have investigated the behavior of this compound in binary mixtures:

- Vapor-liquid equilibria and densities: Binary mixtures of this compound with n-hexane, toluene, and ethylbenzene were analyzed for their vapor-liquid equilibria and density properties. []

- Predictive modeling: The UNIFAC model was used to predict the vapor-liquid equilibrium behavior of this compound with chloroalkanes and hydrocarbons. The model showed varying accuracy depending on the size and type of the second component. []

- Refractive index: Binary mixtures with ethylbenzene have been investigated for their refractive index properties. []

ANone: While specific toxicological data aren't provided in the research, handling this compound requires caution as with many organic halides:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.